
(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone, commonly known as MPM, is a chemical compound that has been widely used in scientific research. MPM has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments. In
作用机制
MPM works by binding to the active site of ALDH, preventing it from metabolizing alcohol. This results in an accumulation of acetaldehyde, which is a toxic byproduct of alcohol metabolism. The accumulation of acetaldehyde leads to various physiological effects, including nausea, vomiting, and headaches.
Biochemical and Physiological Effects:
In addition to its effects on ALDH, MPM has been found to have other biochemical and physiological effects. MPM has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, making it useful in studying drug metabolism and toxicity. MPM has also been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
实验室实验的优点和局限性
One advantage of using MPM in lab experiments is its potency as an inhibitor of ALDH. This allows researchers to study the effects of alcohol on the brain and liver without having to administer large amounts of alcohol. However, MPM has limitations in that it may not accurately reflect the effects of alcohol on the body, as it only inhibits one enzyme involved in alcohol metabolism.
未来方向
Future research on MPM could focus on its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies could investigate the effects of MPM on other enzymes involved in drug metabolism and toxicity. Another area of future research could be the development of more potent and selective inhibitors of ALDH, which could have greater therapeutic potential.
合成方法
The synthesis of MPM involves the reaction of 1-methylpyrazole and 2-phenylmorpholine with chloroacetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization.
科学研究应用
MPM has been used in various scientific research areas, including neuroscience, pharmacology, and toxicology. MPM has been found to be a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme involved in the metabolism of alcohol. This inhibition makes MPM a useful tool in studying the effects of alcohol on the brain and liver.
属性
IUPAC Name |
(1-methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-10-13(9-16-17)15(19)18-7-8-20-14(11-18)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVFHBMKHCNLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrazol-4-yl)-(2-phenylmorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)
![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)

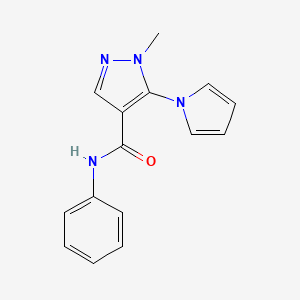
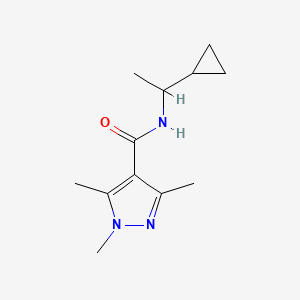
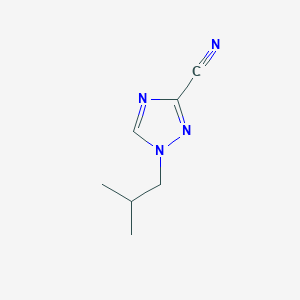
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
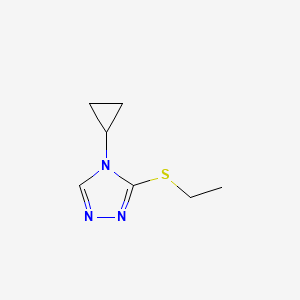
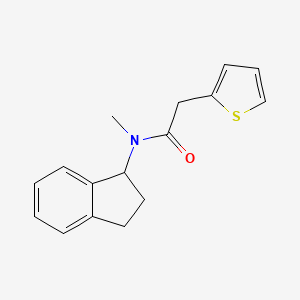


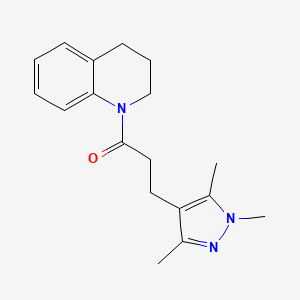
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)